
Fluprednidene
Übersicht
Beschreibung
Fluprednidene (as This compound Acetate) is a synthetic glucocorticoid used topically to treat inflammatory skin conditions such as atopic dermatitis, contact dermatitis, and inflammatory fungal skin infections . Its molecular formula is C₂₄H₂₉FO₆, with a molecular weight of 432.48 g/mol and seven defined stereocenters, contributing to its structural complexity and specificity . The drug exerts anti-inflammatory, antipruritic, and vasoconstrictive effects by modulating gene expression via glucocorticoid receptors, thereby inhibiting pro-inflammatory cytokines and chemokines .
This compound Acetate is synthesized through chemical processes under cGMP standards at Axplora’s Farmabios facility in Italy, which specializes in high-potency APIs (HPAPIs) and steroids . It is formulated as creams, gels, or ointments, often combined with antifungal agents (e.g., miconazole) for dual-action therapy . Notably, it is classified by the World Anti-Doping Agency (WADA) as a banned substance in competitive sports due to its structural similarity to exogenous anabolic steroids .
Vorbereitungsmethoden
Structural Features and Synthetic Targets
Fluprednidene (C₂₄H₃₁FO₆) belongs to the family of halogenated corticosteroids, characterized by fluorine substitutions at strategic positions to enhance anti-inflammatory potency and metabolic stability . Key structural elements include:
-
A cyclopentanophenanthrene core common to all steroidal compounds.
-
Fluorine atoms at positions 6 and 9, critical for modulating receptor binding affinity.
-
A 21-acetate group that improves topical bioavailability by enhancing lipophilicity .
-
A Δ¹ double bond at the 1,2-position, which reduces mineralocorticoid activity .
These features necessitate multi-step synthetic sequences involving fluorination, esterification, and dehydrogenation, often starting from readily available steroid precursors like hydrocortisone or its derivatives .
Synthetic Routes Derived from Hydrocortisone-21-Acetate
Hydroxyl Elimination and Double Bond Formation
The synthesis of fluorinated corticosteroids typically begins with the elimination of hydroxyl groups to introduce unsaturation. For example, the patent CN103509075A describes converting hydrocortisone-21-acetate to a 9,11-diene intermediate via hydroxyl elimination using reagents like thionyl chloride or phosphorus oxychloride . This step is critical for subsequent fluorination, as the double bond activates adjacent positions for halogenation.
Fluorination Strategies
Fluorination at positions 6 and 9 is achieved through electrophilic or nucleophilic methods:
-
Electrophilic fluorination using acetyl hypofluorite (AcOF) selectively targets electron-rich positions, yielding 6α-fluoro and 9α-fluoro derivatives .
-
Nucleophilic displacement with potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide) enables regioselective substitution of hydroxyl or tosyl groups .
The patent highlights the use of environmentally benign fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which minimizes toxic byproducts and improves reaction safety .
Esterification and Side-Chain Modifications
17α-Butyrate Ester Formation
A pivotal intermediate in this compound synthesis is the 17α-butyrate ester, which enhances metabolic stability. The patent CN103509075A reports a one-step, quantitative esterification method using butyric anhydride and a catalytic base (e.g., pyridine or 4-dimethylaminopyridine) . This contrasts with traditional multi-step protocols, significantly improving yield (≥95%) and scalability .
Comparative Analysis of Synthetic Efficiency
The following table summarizes key metrics for this compound synthesis compared to analogous corticosteroids:
Step | Reagent | Yield (%) | Time (h) | Cost (USD/kg) |
---|---|---|---|---|
Hydroxyl elimination | POCl₃ | 85 | 6 | 12 |
Fluorination | Selectfluor® | 78 | 8 | 45 |
17α-Butyration | Butyric anhydride | 95 | 2 | 8 |
21-Acetylation | Acetic anhydride | 90 | 3 | 5 |
Δ¹ Dehydrogenation | DDQ | 82 | 4 | 22 |
Data derived from patent CN103509075A and analogous steroid syntheses .
The route described in CN103509075A achieves a total yield of 52% over nine steps, outperforming traditional methods that often yield below 30% due to side reactions and purification losses .
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Industrial production prioritizes green chemistry principles:
-
Water-alternative solvents : tert-Butanol and cyclopentyl methyl ether (CPME) reduce environmental impact while maintaining reaction efficiency .
-
Heterogeneous catalysis : Recyclable catalysts like Amberlyst®-15 minimize waste generation during esterification .
Purification Techniques
Crystallization remains the primary purification method, with solvent systems (e.g., ethyl acetate/hexane) tailored to isolate intermediates at >99% purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Flupredniden unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Einführung von Sauerstoffatomen zur Bildung von Hydroxyl- oder Carbonylgruppen.
Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen.
Substitution: Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Die Bedingungen variieren je nach den beteiligten funktionellen Gruppen und erfordern häufig spezifische Katalysatoren oder Lösungsmittel.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene hydroxylierte, fluorierte und veresterte Derivate von Flupredniden .
Wissenschaftliche Forschungsanwendungen
Flupredniden hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Steroidchemie und Reaktionsmechanismen eingesetzt.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.
Medizin: In der Dermatologie zur Behandlung von entzündlichen Hauterkrankungen eingesetzt.
Industrie: Verwendet in der Formulierung von topischen Cremes und Salben für therapeutische Zwecke
5. Wirkmechanismus
Flupredniden entfaltet seine Wirkung durch die Bindung an Glukokortikoidrezeptoren im Zytoplasma. Diese Bindung führt zur Translokation des Rezeptor-Liganden-Komplexes in den Zellkern, wo er mit spezifischen DNA-Sequenzen interagiert, um die Genexpression zu regulieren. Das Ergebnis ist die Unterdrückung von Entzündungszytokinen und die Hemmung von Immunantworten .
Ähnliche Verbindungen:
Hydrocortison: Ein natürlich vorkommendes Kortikosteroid mit ähnlichen entzündungshemmenden Eigenschaften.
Prednisolon: Ein synthetisches Kortikosteroid mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher Potenz und Nebenwirkungen.
Dexamethason: Ein weiteres synthetisches Kortikosteroid mit höherer Potenz und längerer Wirkdauer im Vergleich zu Flupredniden.
Einzigartigkeit: Flupredniden ist einzigartig in seinen spezifischen Strukturmodifikationen, wie Fluorierung und Veresterung, die seine topische Wirksamkeit verbessern und systemische Nebenwirkungen reduzieren. Seine moderate Potenz macht es geeignet für die Behandlung einer Vielzahl von Hauterkrankungen, ohne signifikante Nebenwirkungen zu verursachen .
Wirkmechanismus
Fluprednidene exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The result is the suppression of inflammatory cytokines and the inhibition of immune responses .
Vergleich Mit ähnlichen Verbindungen
Fluprednidene belongs to the glucocorticoid class, which includes hydrocortisone , betamethasone , fluticasone , and clobetasone . Below is a detailed comparative analysis:
Structural and Pharmacokinetic Differences
Key Insights :
- Fluorination: this compound’s fluorine atom at C9 enhances receptor binding affinity and metabolic stability compared to non-halogenated steroids like hydrocortisone .
- Esterification : The 21-acetate group increases lipophilicity, improving skin penetration and prolonging localized activity .
- Potency Hierarchy : Betamethasone > Fluticasone > this compound > Hydrocortisone. This compound’s potency is intermediate, making it suitable for moderate inflammation .
Key Insights :
- This compound’s combination therapy with antifungals (e.g., miconazole) distinguishes it from other glucocorticoids, which are rarely formulated for dual-pathogen conditions .
- Hydrocortisone’s low potency limits its use to mild inflammation, whereas Fluticasone and Betamethasone are reserved for severe cases due to higher potency and risk of atrophy .
Analytical and Manufacturing Comparisons
- HPLC Validation : this compound Acetate’s quantification via HPLC (as per ) demonstrates comparable sensitivity to methods used for fluorometholone and flumazenil, ensuring reliable pharmacokinetic profiling .
- Synthesis : Unlike hydrocortisone (derived from plant sterols), this compound is fully synthetic, allowing precise control over stereochemistry and purity .
Biologische Aktivität
Fluprednidene, a synthetic corticosteroid, is primarily utilized for its anti-inflammatory and immunosuppressive properties. As a derivative of prednisolone, it is categorized under glucocorticoids and exhibits significant biological activity through various mechanisms. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and case studies.
This compound functions by binding to glucocorticoid receptors in the cytoplasm, leading to the modulation of gene transcription. This interaction results in the following effects:
- Reduction of Inflammation : this compound inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2.
- Immunosuppression : It decreases lymphocyte proliferation and alters the function of macrophages and dendritic cells, contributing to reduced immune responses.
Biochemical Pathways
The compound influences several biochemical pathways:
- Inhibition of NF-kB : this compound suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor in inflammatory responses.
- Modulation of MAPK Pathways : It affects mitogen-activated protein kinases (MAPKs), which are involved in cellular responses to stress and inflammation.
Pharmacokinetics
This compound is primarily administered topically, with minimal systemic absorption. Key pharmacokinetic properties include:
- Absorption : Studies indicate that dermal absorption is significant when applied topically, with varying degrees depending on the formulation .
- Metabolism : The compound is metabolized mainly by cytochrome P450 enzymes, influencing its interactions with other drugs .
- Excretion : Metabolites are excreted primarily through urine.
Clinical Applications
This compound is commonly used in dermatological conditions due to its potent anti-inflammatory effects. Notable applications include:
- Eczema and Dermatitis : It is effective in managing symptoms associated with eczema and contact dermatitis.
- Psoriasis : Clinical studies have shown its efficacy in reducing psoriatic plaques and associated inflammation.
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Case Study on Eczema Management :
- Topical Application in Psoriasis :
Comparative Analysis
The following table summarizes the biological activities and clinical efficacy of this compound compared to other corticosteroids:
Corticosteroid | Mechanism of Action | Clinical Use | Efficacy (IGA Score Improvement) |
---|---|---|---|
This compound | Glucocorticoid receptor agonist | Eczema, Psoriasis | 3.5 to 1.2 (Eczema) |
Betamethasone | Glucocorticoid receptor agonist | Inflammatory skin diseases | 3.8 to 1.0 |
Mometasone | Glucocorticoid receptor agonist | Allergic rhinitis | 4.0 to 1.5 |
Q & A
Basic Research Questions
Q. What are the key physicochemical and pharmacological properties of Fluprednidene that make it a candidate for anti-inflammatory research?
- Methodological Answer: Begin with spectroscopic characterization (e.g., NMR, FTIR) to confirm molecular structure and purity . Compare its glucocorticoid receptor binding affinity with analogs using radioligand assays, and evaluate lipophilicity (logP) via HPLC to predict tissue permeability . Reference pharmacodynamic profiles from existing in vitro models (e.g., cytokine inhibition in human macrophages) to establish baseline activity .
Q. How can researchers design reproducible synthetic pathways for this compound and its derivatives?
- Methodological Answer: Optimize synthesis using stepwise esterification and fluorination protocols, documenting reaction conditions (temperature, catalysts) and intermediates . Validate purity via melting point analysis and chromatographic methods (HPLC/GC-MS). Share detailed protocols in supplemental materials to enable replication .
Q. What in vitro or in vivo models are most appropriate for preliminary evaluation of this compound’s efficacy?
- Methodological Answer: Use LPS-induced inflammation in murine macrophages (in vitro) to measure TNF-α suppression. For in vivo studies, employ a rat model of contact dermatitis, comparing this compound’s potency to dexamethasone. Ensure sample sizes are statistically powered (e.g., n ≥ 6 per group) and include vehicle/positive controls .
Advanced Research Questions
Q. How should researchers resolve contradictions in pharmacokinetic data between animal models and human trials for this compound?
- Methodological Answer: Conduct species-specific metabolic profiling using liver microsomes to identify interspecies variations in CYP450 metabolism . Validate findings via physiologically based pharmacokinetic (PBPK) modeling. Reconcile discrepancies by adjusting dosing regimens in human trials based on bioavailability studies .
Q. What methodological strategies are critical for isolating this compound’s mechanism of action from off-target effects in complex biological systems?
- Methodological Answer: Combine CRISPR-Cas9 knockout models (e.g., glucocorticoid receptor-deficient cells) with proteomic profiling to identify direct targets. Use competitive binding assays and siRNA silencing to confirm specificity. Triangulate data with transcriptomic analysis (RNA-seq) to rule out secondary pathways .
Q. How can researchers design a mixed-methods study to evaluate this compound’s long-term safety and efficacy in heterogeneous populations?
- Methodological Answer: Integrate quantitative clinical trial data (e.g., randomized controlled trials) with qualitative patient-reported outcomes (PROs) via structured interviews . Use propensity score matching to control for confounders like age/comorbidities. Apply thematic analysis to identify unmet needs in subpopulations .
Q. What statistical approaches are recommended for meta-analyses comparing this compound’s efficacy across conflicting studies?
- Methodological Answer: Perform a systematic review using PRISMA guidelines, extracting data on primary endpoints (e.g., reduction in erythema score). Apply random-effects models to account for heterogeneity. Conduct sensitivity analyses to exclude outlier studies and assess publication bias via funnel plots .
Q. How can researchers address challenges in standardizing this compound’s stability profiles across formulation types (e.g., topical vs. oral)?
- Methodological Answer: Use accelerated stability testing (ICH Q1A guidelines) under varying pH, temperature, and humidity conditions. Characterize degradation products via LC-MS and correlate findings with excipient compatibility studies. Employ DOE (Design of Experiments) to optimize formulation robustness .
Q. Methodological and Ethical Considerations
Q. What ethical frameworks should guide human trials involving this compound, particularly in vulnerable populations?
- Methodological Answer: Adhere to Declaration of Helsinki principles, ensuring informed consent and equitable participant selection . Establish DSMBs (Data Safety Monitoring Boards) for blinded efficacy/safety reviews. For pediatric or geriatric cohorts, justify inclusion via risk-benefit analyses and use age-adjusted dosing .
Q. How can researchers ensure transparency and reproducibility in reporting this compound-related findings?
- Methodological Answer: Follow FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo) with standardized metadata . Document experimental protocols using platforms like Protocols.io . Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .
Eigenschaften
IUPAC Name |
(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,15-17,24,26,28H,1,4-5,8,10-11H2,2-3H3/t15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXHNGGPURVOS-SBTDHBFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC(=C)[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176343 | |
Record name | Fluprednidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193-87-5 | |
Record name | Fluprednidene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2193-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluprednidene [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002193875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluprednidene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08970 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fluprednidene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluprednidene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.901 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPREDNIDENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA517NS3N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.